

# Val-Cit-PAB-MMAF sodium CAS number and molecular formula

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## Compound of Interest

Compound Name: Val-Cit-PAB-MMAF sodium

Cat. No.: B11932330

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## In-Depth Technical Guide: Val-Cit-PAB-MMAF Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Val-Cit-PAB-MMAF sodium**, a critical component in the development of Antibody-Drug Conjugates (ADCs). It details its chemical properties, mechanism of action, and relevant experimental protocols for its evaluation.

### Core Compound Identification

Val-Cit-PAB-MMAF is a drug-linker conjugate. The sodium salt enhances its pharmaceutical properties.

Property	Value
Compound Name	Val-Cit-PAB-MMAF Sodium
Molecular Formula	C58H91N10NaO13
CAS Number	A specific CAS number for the sodium salt is not readily available. The CAS number for the free acid form, Val-Cit-PAB-MMAF, is 863971-56-6. <a href="#">[1]</a> <a href="#">[2]</a>

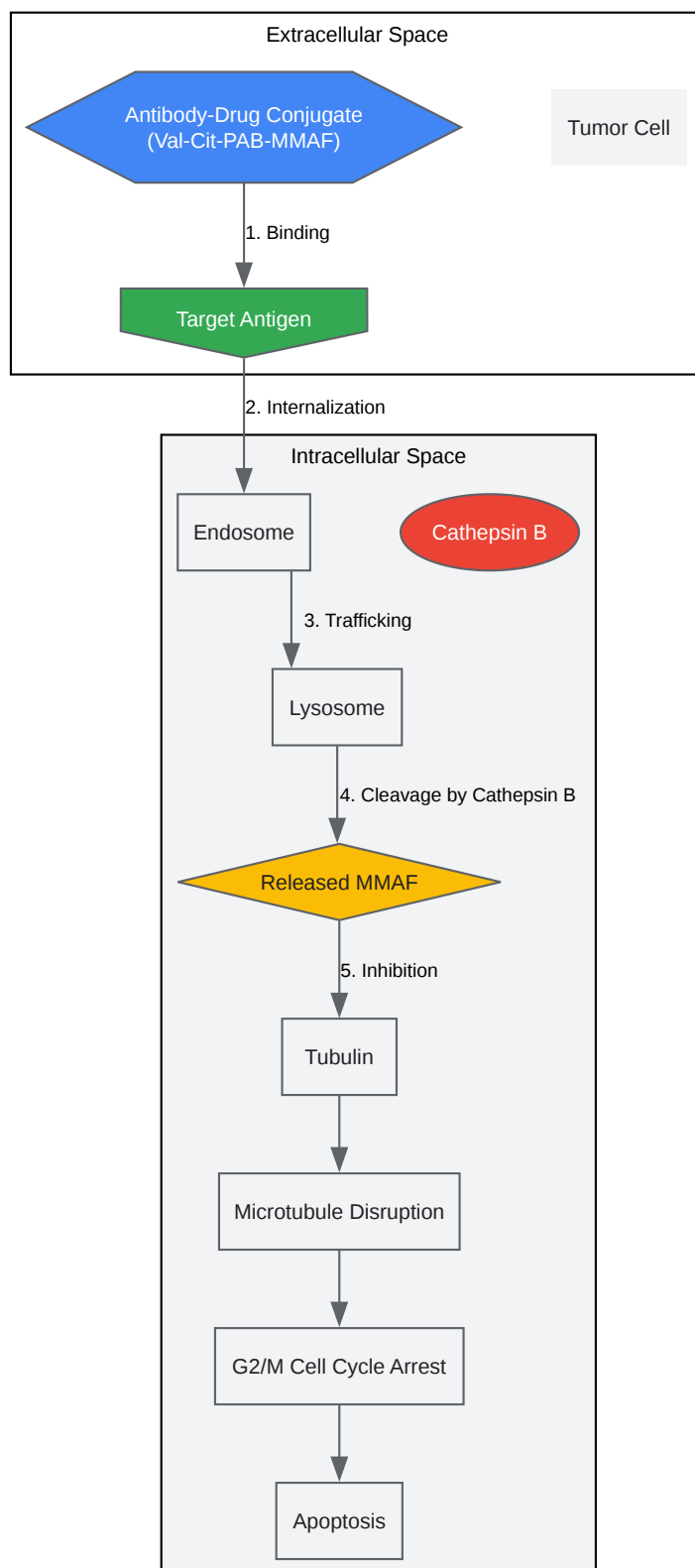
## Mechanism of Action

**Val-Cit-PAB-MMAF sodium** is an integral part of an ADC, which combines the specificity of a monoclonal antibody with the potent cytotoxicity of monomethyl auristatin F (MMAF). The Val-Cit-PAB component is a linker system designed for conditional drug release.

The mechanism unfolds as follows:

- **Targeting:** The ADC binds to a specific antigen on the surface of a cancer cell.
- **Internalization:** The ADC-antigen complex is internalized by the cell, typically via endocytosis, and trafficked to the lysosome.
- **Linker Cleavage:** Within the acidic environment of the lysosome, the Val-Cit dipeptide of the linker is recognized and cleaved by the lysosomal protease, cathepsin B.<sup>[1]</sup>
- **Payload Release:** Cleavage of the Val-Cit linker initiates a self-immolative cascade of the PAB (p-aminobenzylcarbamate) spacer, leading to the release of the cytotoxic payload, MMAF.
- **Cytotoxicity:** Free MMAF, a potent antimitotic agent, binds to tubulin and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Below is a diagram illustrating the intracellular processing of an ADC containing the Val-Cit-PAB-MMAF linker-drug.



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### ADC Intracellular Trafficking and Payload Release

## Quantitative Data: In Vitro Cytotoxicity

The potency of ADCs utilizing Val-Cit-PAB-MMAF is typically assessed by in vitro cytotoxicity assays to determine the half-maximal inhibitory concentration (IC50). These values are highly dependent on the target antigen expression of the cell line, the specific antibody used, and the drug-to-antibody ratio (DAR). Below is an illustrative table of IC50 values for MMAF-containing ADCs in various cancer cell lines.

Target Antigen	Cancer Cell Line	Cancer Type	Illustrative IC50 (ng/mL)
Her2	N87	Gastric Carcinoma	13 - 50 <sup>[3]</sup>
Her2	BT474	Breast Cancer	13 - 50 <sup>[3]</sup>
Her2	HCC1954	Breast Cancer	13 - 50 <sup>[3]</sup>
CD30	Karpas 299	Anaplastic Large Cell Lymphoma	Potently cytotoxic <sup>[4]</sup>
GD2	B78-D14	Melanoma	< 1 nM <sup>[5]</sup>
GD2	EL-4	Lymphoma	< 1 nM <sup>[5]</sup>

## Experimental Protocols

### In Vitro Cytotoxicity Assay (Luminescent Cell Viability Assay)

This protocol outlines a method to determine the IC50 value of an ADC containing Val-Cit-PAB-MMAF.

#### 1. Materials:

- Target antigen-positive and negative cancer cell lines
- Complete cell culture medium
- ADC constructs (experimental and control)

- Opaque-walled 96-well microplates
- Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
- Plate reader with luminescence detection capabilities

## 2. Methodology:

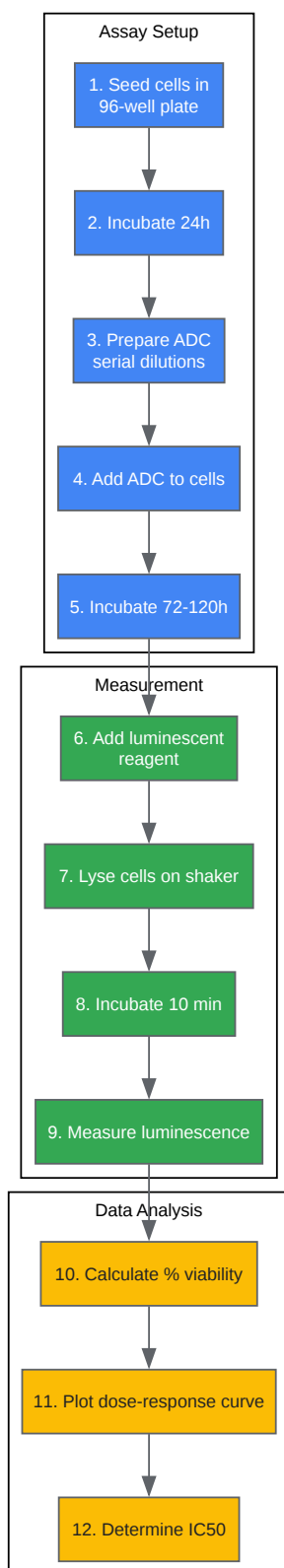
- Cell Plating:
  - Harvest and count cells, ensuring high viability.
  - Seed cells in opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
  - Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- ADC Treatment:
  - Prepare serial dilutions of the ADC in complete culture medium. A typical concentration range might be from 0.1 to 1000 ng/mL.
  - Include wells with medium only (background control) and untreated cells (vehicle control).
  - Carefully remove the medium from the cell plates and add 100 µL of the diluted ADC solutions to the respective wells.
  - Incubate the plates for an appropriate duration, typically 72 to 120 hours.
- Assay Procedure (using CellTiter-Glo® as an example):
  - Equilibrate the plate and the luminescent assay reagent to room temperature.
  - Add 100 µL of the reagent to each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

- Measure the luminescence using a plate reader.

### 3. Data Analysis:

- Subtract the average background luminescence (medium-only wells) from all other readings.
- Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
- Plot the percentage of viability against the logarithm of the ADC concentration.
- Fit the data to a four-parameter logistic (or similar sigmoidal) curve to determine the IC<sub>50</sub> value.

The following diagram illustrates the workflow for this experimental protocol.



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### In Vitro Cytotoxicity Assay Workflow

## Stability and Solubility

- **Stability:** Val-Cit linkers are generally stable in human plasma but may show instability in mouse plasma due to susceptibility to extracellular carboxylesterases.[6] Stock solutions of **Val-Cit-PAB-MMAF sodium** should be stored under nitrogen at -20°C for short-term and -80°C for long-term storage.[7] It is recommended to freshly prepare solutions for experiments as the compound can be unstable in solution.[8]
- **Solubility:** **Val-Cit-PAB-MMAF sodium** is soluble in DMSO.[7] For in vivo studies, solvent systems such as a mixture of DMSO, PEG300, Tween-80, and saline can be used to achieve appropriate concentrations.[7]

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